molecular formula C21H25BrN2O4 B249209 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B249209
M. Wt: 449.3 g/mol
InChI Key: MAJNUSIJRMIEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as BMB-DMP, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.

Mechanism of Action

1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor, meaning it activates the receptor to a lesser degree than a full agonist. This may result in a more subtle effect on the brain compared to other drugs that fully activate the receptor. 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine also has an antagonistic effect on the sigma-1 receptor, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to induce changes in brain activity and behavior in animal models. Studies have reported alterations in sensory perception, motor coordination, and cognitive function following administration of 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine. These effects may be related to the compound's interaction with specific receptors in the brain.

Advantages and Limitations for Lab Experiments

1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has several advantages as a research tool, including its high affinity for specific receptors and its ability to induce subtle changes in brain activity. However, its use in laboratory experiments is limited by its low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine. One area of interest is the development of drugs that target the serotonin 5-HT2A receptor, which may have therapeutic benefits for various psychiatric and neurological disorders. Another direction for research is the investigation of the sigma-1 receptor as a potential target for drug development. Additionally, further studies are needed to fully understand the pharmacological profile and potential therapeutic applications of 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine.
In conclusion, 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine is a chemical compound with potential use in drug development. Its high affinity for specific receptors in the brain and ability to induce subtle changes in brain activity make it a valuable research tool. Future research may lead to the development of drugs targeting specific receptors or a better understanding of the compound's pharmacological profile.

Synthesis Methods

1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine can be synthesized through a series of chemical reactions starting with 3-bromo-4-methoxybenzaldehyde and 3,4-dimethoxybenzoyl chloride. The reaction involves the use of piperazine and various reagents to yield the final product. The synthesis method has been reported in scientific literature and can be reproduced in a laboratory setting.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been investigated for its potential use in drug development due to its ability to bind to specific receptors in the brain. Studies have shown that 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. 1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to have an affinity for other receptors such as the dopamine D2 receptor and the sigma-1 receptor.

properties

Product Name

1-(3-Bromo-4-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H25BrN2O4/c1-26-18-6-4-15(12-17(18)22)14-23-8-10-24(11-9-23)21(25)16-5-7-19(27-2)20(13-16)28-3/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

MAJNUSIJRMIEMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br)OC

Origin of Product

United States

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